molecular formula C19H21NO4S B6413300 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261917-07-0

6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413300
CAS RN: 1261917-07-0
M. Wt: 359.4 g/mol
InChI Key: BMNGMQNAUDPULF-UHFFFAOYSA-N
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Description

6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (6-MPSB) is a synthetic compound with a wide range of applications in scientific research and in the laboratory. This compound, also known as 6-MPSB, has a molecular weight of 283.35 g/mol and is chemically represented as C14H18NO4S. 6-MPSB is a white crystalline solid with a melting point of 175-176 °C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in various scientific research applications, including as a reagent in organic synthesis, as a substrate for enzyme assays, and as a ligand in affinity chromatography. It has also been used in the synthesis of other compounds, such as 4-piperidin-1-ylsulfonylbenzoic acid and 6-methyl-2-benzoylbenzoic acid.

Mechanism of Action

6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including monoamine oxidase A, monoamine oxidase B, and tyrosine hydroxylase. It has also been shown to inhibit the uptake of serotonin and dopamine in the brain.
Biochemical and Physiological Effects
In animal studies, 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have antidepressant-like effects, as well as an anxiolytic-like effect. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis and to reduce the levels of stress hormones in the body.

Advantages and Limitations for Lab Experiments

The use of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% for laboratory experiments has several advantages. It is a relatively inexpensive compound, is soluble in several solvents, and is stable under a wide range of conditions. However, it should be noted that 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is toxic and should be handled with care.

Future Directions

Given its wide range of applications in scientific research and in the laboratory, there are several potential future directions for the use of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. These include further studies into its mechanism of action, as well as its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research into its use as a substrate for enzyme assays, as a ligand in affinity chromatography, and in the synthesis of other compounds is warranted.

Synthesis Methods

The synthesis of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been reported by several authors. The most common route is the reaction of 4-piperidin-1-ylsulfonyl chloride with 6-methyl-2-benzoylbenzoic acid in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in yields of up to 95%.

properties

IUPAC Name

2-methyl-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-6-5-7-17(18(14)19(21)22)15-8-10-16(11-9-15)25(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGMQNAUDPULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692369
Record name 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261917-07-0
Record name 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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